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Compound of Interest

Compound Name:
cis-5-Methyloxolane-2-carboxylic

acid

Cat. No.: B1381364 Get Quote

A comprehensive search for empirical spectroscopic data (NMR, IR, MS) for cis-5-
Methyloxolane-2-carboxylic acid did not yield specific experimental datasets in publicly

available resources. The following guide is therefore based on predicted spectroscopic features

and data from closely related analogs. This document aims to provide researchers, scientists,

and drug development professionals with a foundational understanding of the expected

spectral characteristics of the target molecule.

While specific experimental data for cis-5-Methyloxolane-2-carboxylic acid is not readily

available, this guide provides a predictive analysis based on the known spectroscopic behavior

of its constituent functional groups and stereochemistry. The information herein is intended to

assist in the identification and characterization of this compound should it be synthesized or

isolated.

Predicted Spectroscopic Data
The expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for cis-5-Methyloxolane-2-carboxylic acid are summarized below. These predictions are

based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data for cis-5-Methyloxolane-2-carboxylic acid
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Proton
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (Hz)

COOH 10.0 - 13.0 singlet (broad) -

H2 4.2 - 4.4 doublet of doublets J ≈ 7, 5

H5 4.0 - 4.2 multiplet -

CH₃ 1.2 - 1.4 doublet J ≈ 6

H3, H4 (CH₂) 1.8 - 2.2 multiplet -

Table 2: Predicted ¹³C NMR Data for cis-5-Methyloxolane-2-carboxylic acid

Carbon Predicted Chemical Shift (ppm)

C=O 175 - 180

C2 75 - 80

C5 70 - 75

C3, C4 25 - 35

CH₃ 15 - 20

Table 3: Predicted IR Spectroscopy Data for cis-5-Methyloxolane-2-carboxylic acid

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

C=O (Carboxylic Acid) 1700 - 1725 Strong

C-O (Ether) 1050 - 1150 Strong

C-H (sp³) 2850 - 3000 Medium-Strong

Table 4: Predicted Mass Spectrometry Data for cis-5-Methyloxolane-2-carboxylic acid
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Ion Predicted m/z Notes

[M]+ 130.0579 Molecular Ion

[M-CH₃]+ 115.0341 Loss of methyl group

[M-COOH]+ 85.0653 Loss of carboxylic acid group

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

discussed above. These protocols would be applicable to the analysis of cis-5-Methyloxolane-
2-carboxylic acid.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-240 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
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Sample Preparation:

Thin Film (for liquids/oils): Place a drop of the neat sample between two NaCl or KBr

plates.

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and

press into a thin pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with

Electron Ionization (EI).

Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both

positive and negative ion modes.

GC-MS: Inject the sample onto a suitable GC column. The separated components will be

introduced into the EI source.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a novel compound like cis-5-Methyloxolane-2-carboxylic acid.

Compound Synthesis & Purification

Spectroscopic Analysis

Detailed NMR

Data Interpretation & Structure Elucidation

Synthesis of cis-5-Methyloxolane-2-carboxylic acid

Purification (e.g., Chromatography)

Mass Spectrometry (MS) Infrared (IR) SpectroscopyNMR Spectroscopy
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Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

To cite this document: BenchChem. [Spectroscopic Data for cis-5-Methyloxolane-2-
carboxylic acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1381364#spectroscopic-data-nmr-ir-ms-for-cis-5-
methyloxolane-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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